molecular formula C11H16N2O B1626414 N-Methyl-N-(2-methylamino-ethyl)-benzamide CAS No. 98902-12-6

N-Methyl-N-(2-methylamino-ethyl)-benzamide

Cat. No.: B1626414
CAS No.: 98902-12-6
M. Wt: 192.26 g/mol
InChI Key: HRRYEOIOBDIZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzamide (B126) Derivatives as a Class of Biologically Active Compounds

Benzamide is an organic compound and the simplest amide derivative of benzoic acid. wikipedia.org The benzamide structural motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties. medchemexpress.com This class of compounds is recognized for its ability to interact with a multitude of biological targets, leading to a wide range of therapeutic applications. carewellpharma.in

Substituted benzamides have demonstrated significant biological activities, including anti-cancer, antimicrobial, and antipsychotic effects. carewellpharma.innih.govnanobioletters.com For instance, certain benzamide derivatives function as potent antagonists of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov Others have been developed as antiprion agents, showing potential for treating neurodegenerative diseases. nih.gov The versatility of the benzamide scaffold allows for structural modifications that can fine-tune its biological activity, making it a privileged structure in drug discovery. nih.govmdpi.comacs.org Research has shown that derivatives can act as PARP-1 inhibitors for cancer therapy, smoothened antagonists, and possess antifungal and insecticidal properties. nih.govnih.govnih.gov The amide group within the benzamide structure can readily form hydrogen bonds with biological targets like enzymes, which is a key factor in their biological efficacy. nih.gov

Historical Context of N-Methyl-N-(2-methylamino-ethyl)-benzamide Research and its Chemical Class

The study of benzamide and its derivatives has a long history in the development of pharmaceuticals. carewellpharma.in While the specific research timeline for this compound is not extensively documented in major historical reviews of medicinal chemistry, it belongs to a chemical class that has been subject to intense investigation for decades. The broader family of substituted benzamides gained prominence with the discovery of their utility in treating a variety of disorders. medchemexpress.com

This compound, identified by its CAS number 98902-12-6, is a specific analogue within this large family. chemicalbook.com Its synthesis can be achieved through methods such as the reaction of 2-Bromobenzoyl chloride with N,N'-Dimethyl-1,2-ethanediamine. chemicalbook.com The synthesis of N-methylamines and their derivatives is a significant area of organic chemistry, often employing strategies to ensure selective mono-methylation. semanticscholar.org The existence of this compound and its documented synthesis routes suggest its role as a potential intermediate in the creation of more complex molecules or as a candidate for biological screening itself.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems directly from the established and diverse biological activities of the benzamide class. The core principle of medicinal chemistry is that even subtle structural modifications to a known bioactive scaffold can lead to significant changes in potency, selectivity, and pharmacological profile.

The specific structure of this compound presents unique features for study. The presence of two methyl groups and an ethylamine (B1201723) chain attached to the benzamide core offers several points for potential interaction with biological macromolecules. The investigation into such derivatives is driven by the search for novel therapeutic agents with improved efficacy or novel mechanisms of action. nih.govnih.gov For example, different substitutions on the benzamide ring and the amide nitrogen have led to the development of compounds with activities ranging from antitumor to antimicrobial. nanobioletters.comnih.govresearchgate.net Therefore, a comprehensive study of this compound is warranted to fully characterize its chemical properties and to explore its potential biological activities, which may uncover new therapeutic possibilities.

Chemical Properties of this compound

PropertyValueSource
CAS Number 98902-12-6 chemicalbook.comchemscene.comchemicalbook.com
Molecular Formula C₁₁H₁₆N₂O chemicalbook.comchemscene.comguidechem.com
Molecular Weight 192.26 g/mol chemicalbook.comchemscene.com
Boiling Point 328.8°C at 760 mmHg guidechem.com
Density 1.03 g/cm³ guidechem.com
Flash Point 152.7°C guidechem.com
Refractive Index 1.528 guidechem.com
Topological Polar Surface Area (TPSA) 32.34 Ų chemscene.com
LogP 1.36890 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYEOIOBDIZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543367
Record name N-Methyl-N-[2-(methylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98902-12-6
Record name N-Methyl-N-[2-(methylamino)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Methyl N 2 Methylamino Ethyl Benzamide

Established Synthetic Pathways for the Benzamide (B126) Core Structure

The formation of the benzamide moiety is a cornerstone of the synthesis. This typically involves the coupling of a benzoic acid derivative with an appropriate amine.

Amide bond formation is one of the most crucial reactions in organic chemistry. nih.gov Traditional and modern methods are widely employed to create the benzamide core. A common route involves the reaction of an activated carboxylic acid with an amine. nih.gov For instance, benzoic acid can be converted to a more reactive species, such as an acyl chloride (e.g., benzoyl chloride), which then readily reacts with an amine. nih.gov

Numerous activating agents can facilitate this condensation, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium (B103445) reagents like (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.gov Another approach is the use of N-hydroxysuccinimide esters of benzoic acids, which are stable intermediates that react cleanly with amines to form the desired amide. nih.gov

More advanced methods include direct oxidative amidation, which can form the amide bond from aldehydes or benzylamines using catalyst systems such as I2–TBHP (tert-butyl hydroperoxide). researchgate.net Catalytic methods using metal-organic frameworks (MOFs), like copper-based MOFs, have also been developed for the oxidative amidation of aldehydes with amines under mild conditions. rsc.org A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid represents another, albeit less common, pathway to benzamides. nih.gov

Comparison of Benzamide Synthesis Methods

MethodReactantsKey Reagents/CatalystsGeneral CharacteristicsReference
Acyl Chloride MethodBenzoyl chloride + AmineBase (e.g., Pyridine (B92270), Triethylamine)Classic, reliable, often high-yielding but can generate HCl byproduct. nih.gov
Carbodiimide CouplingBenzoic acid + AmineDCC, EDCWidely used in peptide synthesis; DCC can form insoluble urea (B33335) byproducts. nih.gov
Active Ester MethodN-Hydroxysuccinimidyl benzoate (B1203000) + AmineNone required for coupling stepForms stable, isolable intermediates that react cleanly. nih.gov
Oxidative AmidationBenzaldehyde + AmineCu-MOF, NCS, TBHPCatalytic method, avoids pre-activation of carboxylic acids. rsc.org
Friedel-Crafts CarboxamidationBenzene (B151609) + CyanoguanidineCF3SO3H (Triflic Acid)Direct C-H functionalization of an arene. nih.gov

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds and is central to synthesizing the N-substituted aminoethyl portion of the target molecule. organic-chemistry.org This reaction typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgresearchgate.net

For the synthesis of N-Methyl-N-(2-methylamino-ethyl)-benzamide, a key precursor is N,N'-dimethyl-1,2-ethanediamine. chemicalbook.com This precursor can be synthesized via reductive alkylation strategies. For example, ethylenediamine (B42938) can be reacted with formaldehyde (B43269) in the presence of a reducing agent to introduce the two methyl groups. A stepwise approach where one amine is protected while the other is alkylated can provide more control. The development of cobalt-based nanocatalysts has enabled the reductive alkylation of nitriles with aldehydes or ketones using hydrogen gas, offering a broad-scope method for producing secondary amines. nih.gov

Synthesis of this compound Analogs and Structural Derivatives

The synthesis of analogs is driven by the need to explore how structural modifications impact the compound's properties.

Structural diversification of this compound can be achieved by systematically modifying its three main components: the benzoyl group, the N-methyl substituent on the amide nitrogen, and the terminal N-methylamino group.

Benzoyl Group Modification: Introducing substituents (e.g., halo, alkyl, alkoxy groups) onto the phenyl ring can alter electronic and steric properties. Synthesizing these analogs involves starting with the appropriately substituted benzoic acid or benzoyl chloride. nih.govresearchgate.net

Ethylenediamine Linker Modification: The length and substitution pattern of the linker can be changed. For instance, using different diamine precursors in the initial amidation step would lead to analogs with different spacing between the amide and the terminal amine.

N-Substitution Modification: The methyl groups can be replaced with other alkyl or aryl groups. This is achieved by using different N,N'-disubstituted ethylenediamines in the synthesis or through post-synthesis N-alkylation reactions. rsc.org For example, a recent study on different benzamide analogs replaced a triazole pharmacophore with a glycine-like amino acid to improve potency and water solubility. nih.gov

Modern synthetic chemistry offers sophisticated tools for constructing analogs efficiently. For the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, researchers have used the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react benzoylglycines with various benzylamines in excellent yields. nih.gov Such advanced coupling agents are known for their high efficiency, mild reaction conditions, and low rates of side reactions like racemization.

Catalytic methods are also at the forefront of amide synthesis. Copper-catalyzed oxidative amidation provides a direct route from aldehydes and amines, bypassing the need for stoichiometric activating agents and reducing waste. rsc.org These techniques are highly valuable for creating libraries of analogs for screening purposes.

Process Optimization and Scale-Up Research for this compound Synthesis

Specific research on the process optimization and scale-up for this compound is not extensively detailed in publicly available literature. However, general principles of process chemistry provide a framework for these activities. andersonsprocesssolutions.com

Scaling up a synthesis from the laboratory bench to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For a synthesis like that of this compound, key optimization parameters would include:

Starting Material Selection: Choosing cost-effective and readily available starting materials, such as substituted benzoic acids and N,N'-dimethylethylenediamine, is crucial.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly improve yield and purity while minimizing energy consumption. For example, in a scale-up synthesis of a different complex molecule, researchers found that changing the coupling reagent and reaction temperature was necessary to improve yield, though this sometimes introduced other issues like racemization. nih.gov

Catalyst and Reagent Efficiency: Minimizing the loading of expensive catalysts or hazardous reagents is a primary goal. The use of recyclable heterogeneous catalysts, like the Cu-MOF mentioned for amidation, would be highly beneficial for a large-scale process. rsc.org

Impurity Profile Management: Identifying and controlling the formation of impurities is critical for the final product's quality. This involves understanding the reaction mechanism and potential side reactions. nih.gov

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, can dramatically reduce costs and solvent waste. andersonsprocesssolutions.com Assessing the benefits of direct isolation processes can streamline manufacturing. andersonsprocesssolutions.com

Investigation of Catalytic Systems

The quest for more efficient and selective methods for the synthesis of N-disubstituted benzamides like this compound has led to the exploration of various catalytic systems. These catalysts aim to facilitate the amide bond formation under milder conditions, improve yields, and enhance chemoselectivity, which is a significant challenge when using unsymmetrical diamines like N,N'-dimethylethylenediamine.

Transition Metal Catalysis: Transition metal catalysts, including those based on palladium, copper, and ruthenium, have been extensively studied for amide bond formation. nih.gov These catalysts can activate carboxylic acids or their derivatives, or facilitate the coupling of amines with various partners. For instance, palladium-catalyzed carbonylation reactions of aryl halides in the presence of an amine and carbon monoxide represent a powerful tool for constructing the benzamide core. researchgate.net Copper-catalyzed systems are also noteworthy, particularly in the context of chemoselective acylation. Different copper catalysts can direct the reaction towards either N-acylation or other transformations, highlighting the importance of catalyst choice in controlling the reaction outcome. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. mdpi.comresearchgate.net Boronic acid derivatives, for example, have been shown to be effective catalysts for the direct amidation of carboxylic acids. rsc.org These catalysts are attractive due to their low toxicity and stability. The mechanism often involves the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine. Other organocatalysts, such as those based on 4-dimethylaminopyridine (B28879) (DMAP), can also promote acylation reactions. mdpi.com

Biocatalysis: The use of enzymes, or biocatalysis, represents a green and highly selective approach to amide synthesis. rsc.org Lipases, for instance, can catalyze the formation of amide bonds under mild conditions, often in organic solvents to shift the equilibrium towards synthesis. researchgate.net The high chemoselectivity of enzymes could be particularly advantageous for the synthesis of this compound from N,N'-dimethylethylenediamine, potentially favoring the acylation of one amino group over the other.

Interactive Table 1: Comparison of Catalytic Systems for the Synthesis of N,N-Disubstituted Benzamides (Analogous Systems)

Catalyst TypeCatalyst ExampleSubstratesReaction ConditionsYield (%)Reference
Transition MetalCu(OAc)₂·H₂O3-(2-aminophenyl)quinazolin-4(3H)-one, 1-bromopropaneK₃PO₄, 1,10-phenanthroline, DMF, 120 °C, 24 h88 nih.gov
Transition MetalPalladium-doped clayBenzoic acid, AnilineMicrowave, solvent-free, 100 W, 10-20 min>90 researchgate.net
OrganocatalystBoronic Acid4-Phenylbutyric acid, BenzylamineToluene, refluxHigh rsc.org
OrganocatalystTropylium ionBenzoic acid, AnilineToluene, 110°CHigh nih.gov
BiocatalystLipase TL IMBenzimidazole (B57391), 2-ChloroacrylonitrileMethanol, 45 °C, 35 min76-97 researchgate.net

Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of this compound, several environmentally benign strategies can be envisioned.

The direct catalytic amidation of benzoic acid with N,N'-dimethylethylenediamine is a prime example of a green approach, as it generates water as the only stoichiometric byproduct. researchgate.net This avoids the use of pre-activated carboxylic acid derivatives like acyl chlorides, which produce stoichiometric amounts of often corrosive waste.

The use of safer and more environmentally friendly solvents is another key aspect of green chemistry. Recent research has focused on performing amide bond formation in greener solvents or even under solvent-free conditions. researchgate.net For example, microwave-assisted synthesis in the absence of a solvent has been shown to be a rapid and efficient method for producing benzanilides using a recyclable palladium-doped clay catalyst. researchgate.net

Biocatalytic approaches are inherently green, as they operate under mild conditions (temperature and pH) and in aqueous or benign organic solvents. rsc.orgresearchgate.net The high selectivity of enzymes can also reduce the need for protecting groups and extensive purification steps, further minimizing waste generation.

Interactive Table 2: Green Chemistry Approaches in Benzamide Synthesis

Green ApproachMethodologyAdvantagesChallenges
Atom EconomyDirect catalytic amidation of carboxylic acids with aminesWater as the only byproduct, avoids stoichiometric activating agents.Often requires high temperatures and removal of water.
Safer SolventsUse of water, ionic liquids, or solvent-free conditionsReduced environmental impact and toxicity.Catalyst and substrate solubility can be an issue.
Renewable ResourcesSynthesis from bio-based starting materialsReduced reliance on fossil fuels.Availability and cost of starting materials.
Energy EfficiencyMicrowave or ultrasonic irradiationFaster reaction times, lower energy consumption.Specialized equipment required, scalability can be a concern.
BiocatalysisUse of enzymes like lipasesHigh selectivity, mild conditions, biodegradable catalysts.Enzyme stability and cost, limited substrate scope for some enzymes.

Challenges and Emerging Trends in Benzamide Synthesis Research

Despite significant progress, the synthesis of benzamides, particularly complex molecules like this compound, still faces several challenges. One of the primary hurdles is achieving high chemoselectivity, especially when dealing with substrates containing multiple reactive sites. In the case of N,N'-dimethylethylenediamine, selective acylation of the secondary amine over the primary amine, or vice versa, requires careful control of reaction conditions and catalyst design.

Another challenge lies in the activation of the typically unreactive carboxylic acid group under mild conditions. While many catalytic systems have been developed, some are limited in their substrate scope or require high catalyst loadings and temperatures.

Emerging trends in benzamide synthesis are focused on addressing these challenges. There is a growing interest in the development of novel catalytic systems with improved activity and selectivity. This includes the design of more sophisticated organocatalysts and the use of earth-abundant metal catalysts as more sustainable alternatives to precious metals. rsc.org

Photoredox catalysis is another rapidly developing area, offering new pathways for amide bond formation under visible light irradiation. researchgate.net This approach can enable transformations that are difficult to achieve with traditional thermal methods. Furthermore, the integration of flow chemistry with catalytic amidation processes is gaining traction, allowing for better control over reaction parameters, improved safety, and easier scalability.

The synergy between different catalytic modes, such as the combination of organocatalysis and biocatalysis, is also a promising avenue of research. nih.govnih.gov These hybrid systems can potentially offer unprecedented levels of selectivity and efficiency in amide synthesis.

Pharmacological Characterization and Elucidation of Biological Activity Mechanisms for N Methyl N 2 Methylamino Ethyl Benzamide

Investigation of Receptor Interaction Profiles

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. For benzamide (B126) derivatives, a significant body of research points towards their ability to modulate the function of various receptor systems, most notably dopamine (B1211576) receptors and other GPCRs.

Dopamine Receptor Binding and Associated Neuroleptic Properties

Substituted benzamides are a well-established class of compounds with notable activity at dopamine receptors, particularly the D2 subtype. nih.gov These interactions are the basis for the neuroleptic (antipsychotic) properties of many clinically used drugs. For instance, the benzamide neuroleptic YM-09151-2 demonstrates high-affinity binding to dopamine D2 receptors. nih.gov The binding of such compounds is often stereoselective and can be inhibited by known dopamine agonists and antagonists. nih.gov

The neuroleptic effects of these benzamides are attributed to their ability to block dopamine receptors, thereby mitigating the effects of excessive dopamine signaling, which is implicated in conditions like schizophrenia. nih.gov For example, YM-09151-2 has been shown to potently inhibit apomorphine-induced behaviors in animal models, a common test for neuroleptic activity. nih.gov While direct studies on N-Methyl-N-(2-methylamino-ethyl)-benzamide are not available, its structural similarity to other benzamides suggests a potential for interaction with dopamine receptors. The nature and affinity of this binding would require specific experimental validation.

Table 1: Dopamine Receptor Binding Profile of a Representative Benzamide Neuroleptic (YM-09151-2)

ParameterValueReference
Binding Affinity (KD) to D2 Receptors 57 pmol/l nih.gov
Maximum Binding Capacity (Bmax) 36 pmol/g tissue nih.gov

This table presents data for the related compound YM-09151-2 to illustrate the potential dopamine receptor activity of benzamides.

Exploration of Other G Protein-Coupled Receptor (GPCR) Modulations

G protein-coupled receptors represent a large and diverse family of transmembrane proteins that are crucial for cellular signaling. nih.govnih.gov Allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site, offers a sophisticated mechanism for regulating GPCR activity. nih.govnih.gov This can lead to more selective and nuanced pharmacological effects compared to direct agonists or antagonists. nih.gov

While there is no specific data on the interaction of this compound with other GPCRs, the broader class of small molecules is known to produce allosteric modulators of various GPCRs. acs.org Given the structural diversity of GPCRs and their ligands, it is plausible that this compound could interact with other GPCRs beyond the dopamine receptor family. However, identifying any such interactions would necessitate extensive screening and pharmacological characterization.

Enzymatic Modulation and Inhibition Studies

In addition to receptor interactions, benzamide derivatives have been shown to modulate the activity of several key enzymes involved in cellular processes. These interactions can have profound effects on gene expression, DNA replication, and inflammatory signaling.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govresearchgate.net Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. nih.gov Certain benzamides, such as entinostat (B1683978) (MS-275), are known to be potent and selective inhibitors of Class I HDACs. mdpi.com

The mechanism of action of these benzamide-based HDAC inhibitors typically involves the coordination of a zinc ion within the enzyme's active site, which is crucial for its catalytic activity. nih.govmdpi.com This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. nih.gov The N-(2-aminophenyl)-benzamide scaffold, in particular, has been a key structural motif in the development of potent and selective HDAC inhibitors. ucl.ac.uk The structural features of this compound suggest that it could potentially interact with the active site of HDACs, though its inhibitory potency and selectivity would need to be experimentally determined.

Table 2: Class I HDAC Inhibitory Activity of a Representative N-(2-aminophenyl)-benzamide

HDAC IsoformIC50 (nM)Reference
HDAC1 80 ucl.ac.uk
HDAC2 110 ucl.ac.uk
HDAC3-NCoR2 6 ucl.ac.uk

This table shows the inhibitory concentrations for a related N-(2-aminophenyl)-benzamide compound, highlighting the potential for this class of molecules to inhibit HDACs.

Topoisomerase I Inhibitory Activity and DNA Interaction

Topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.gov It is a validated target for anticancer drugs, such as camptothecin (B557342) and its analogs, which stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.govekb.eg

While direct evidence for the inhibition of topoisomerase I by this compound is lacking, some nitrogen-containing heterocyclic compounds have been shown to possess dual inhibitory activity against both topoisomerase I and II. ekb.eg Furthermore, certain quinoline (B57606) derivatives, which share some structural similarities with the benzamide core, have been identified as DNA gyrase inhibitors, a type of topoisomerase found in bacteria. researchgate.net The potential for this compound to interact with topoisomerases would likely depend on its ability to intercalate into DNA or bind to the enzyme-DNA complex.

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation (based on related N-benzylbenzamides)

Recent research has focused on the development of dual-target ligands that can modulate multiple pathways involved in metabolic diseases. acs.orgresearchgate.netnih.govfigshare.com N-benzylbenzamide derivatives have been identified as a novel scaffold for creating dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). acs.orgresearchgate.netnih.govfigshare.com The simultaneous inhibition of sEH and activation of PPARγ has been shown to have synergistic beneficial effects on insulin (B600854) sensitivity, blood pressure, and nephropathy in animal models of metabolic syndrome. rsc.org

Structure-activity relationship studies on N-benzylbenzamides have led to the development of potent dual modulators with submicromolar activity on both targets. acs.orgresearchgate.netnih.gov Although this compound is not an N-benzylbenzamide, the finding that the benzamide scaffold can be adapted to target these key proteins in metabolic pathways is significant. It suggests a potential avenue for the design of related compounds with dual sEH/PPARγ modulatory activity.

Table 3: Dual-Target Activity of a Representative N-Benzylbenzamide Modulator (14c)

TargetActivityValue (µM)Reference
sEH IC500.3 acs.orgresearchgate.netnih.gov
PPARγ EC500.3 acs.orgresearchgate.netnih.gov

This table presents data for a related N-benzylbenzamide compound to illustrate the potential for benzamide-based molecules to act as dual sEH/PPARγ modulators.

While direct experimental data on this compound is scarce, an analysis of the pharmacological properties of structurally related benzamide and N-benzylbenzamide compounds provides a framework for understanding its potential biological activities. Based on these comparisons, it is plausible that this compound could exhibit interactions with dopamine receptors, potentially leading to neuroleptic-like properties. Furthermore, the benzamide scaffold is a known pharmacophore for the inhibition of histone deacetylases and, in the case of N-benzylbenzamides, for the dual modulation of sEH and PPARγ. The potential for topoisomerase I inhibition is less certain but cannot be entirely ruled out.

It is crucial to emphasize that these are hypothetical activities based on structural analogy. Rigorous experimental investigation, including binding assays, enzymatic assays, and cell-based studies, would be necessary to elucidate the actual pharmacological profile of this compound and determine its potential as a therapeutic agent or a research tool.

Antiviral Activity Research

Research into the antiviral properties of benzamide derivatives has identified promising mechanisms of action against various viruses.

Upregulation of APOBEC3G (A3G) as a Mechanism of Action

A key mechanism identified in the antiviral activity of N-phenylbenzamide derivatives is the upregulation of the host defense protein, Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G). nih.gov Studies have shown that certain N-phenylbenzamide derivatives can increase the intracellular levels of A3G. nih.gov This protein is a known restriction factor for several viruses, including HIV-1, HCV, EV71, and Hepatitis B Virus (HBV), inhibiting their replication through both deaminase-dependent and independent pathways. nih.gov For HBV, A3G is understood to inhibit DNA replication in a deaminase-independent manner by directly binding to the HBV core protein and becoming packaged into the nucleocapsids. nih.gov The ability of these compounds to enhance intracellular A3G levels suggests a broad-spectrum antiviral potential. nih.gov

In Vitro and In Vivo Hepatitis B Virus (HBV) Inhibition Studies

Building on the discovery of A3G upregulation, specific N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-HBV activity. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant inhibitory effects on both wild-type and drug-resistant HBV strains in vitro. nih.gov

In in vivo studies using a duck hepatitis B virus (DHBV) model, which is a relevant model for human HBV, IMB-0523 also showed potent anti-HBV activity. nih.gov This suggests that N-phenylbenzamide derivatives represent a promising class of compounds for the development of new anti-HBV therapies, potentially offering a different mechanism of action compared to current treatments. nih.gov Further research into benzamide derivatives as a whole has revealed that they can target the HBV core protein, disrupting capsid assembly, which is a critical step in the viral replication cycle. nih.gov This action has been shown to be effective against nucleoside/nucleotide analog-resistant HBV variants. nih.gov

Anticancer and Antiproliferative Investigations

The anticancer potential of benzamide derivatives, including compounds structurally related to this compound, has been an active area of research, revealing mechanisms that involve the disruption of the cell cycle and induction of programmed cell death.

Induction of Cell Cycle Arrest and Apoptosis

Studies on various benzamide derivatives have consistently shown their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, N-substituted benzamides like declopramide (B1670142) have been observed to cause a G2/M phase cell cycle block in cancer cell lines such as the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov This cell cycle arrest is a precursor to the induction of apoptosis. nih.gov The apoptotic pathway activated by these compounds involves the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov Interestingly, the induction of both cell cycle arrest and apoptosis by these benzamides appears to be independent of the p53 tumor suppressor protein, as these effects are observed in p53-deficient cell lines like HL60. nih.gov

Further investigations into other benzimidazole (B57391) derivatives have also demonstrated their capacity to arrest the cell cycle at different phases, such as G1 and G2, and to effectively induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating apoptosis, and some ciprofloxacin (B1669076) derivatives have been shown to upregulate Bax while downregulating Bcl-2, thereby promoting cancer cell death. nih.govresearchgate.net

Evaluation against Diverse Cancer Cell Lines

The antiproliferative activity of benzamide and related derivatives has been evaluated against a wide range of cancer cell lines, demonstrating broad-spectrum potential. For example, a series of 9-benzylaminoacridine derivatives, which share structural similarities with benzamides, exhibited significant growth inhibition against the 60-cell line panel of the National Cancer Institute (NCI). mdpi.com Particularly high activity was noted against colorectal carcinoma (HCT-116) cells. mdpi.com

Similarly, novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have shown potent cytotoxic effects. mdpi.com For instance, certain compounds were highly effective against U251 non-small cell lung cancer and SK-MEL-5 melanoma cell lines. mdpi.com The evaluation of N-2-(phenylamino) benzamide derivatives has also revealed their potential against gastrointestinal cancers. acs.org

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have shown high uptake in B16 melanoma cells, indicating their potential for both imaging and therapy of melanoma. nih.gov The table below summarizes the activity of selected benzamide-related compounds against various cancer cell lines.

Compound TypeCancer Cell Line(s)Observed Effect
9-Benzylaminoacridine derivativesHCT-116 (Colorectal Carcinoma)Significant growth inhibition mdpi.com
Hybrid chalcone N-ethyl-piperazinyl amidesU251 (Non-small cell lung), SK-MEL-5 (Melanoma)High percentage of cell death mdpi.com
N-2-(Phenylamino) benzamide derivativesGastrointestinal CancersAnticancer effects acs.org
Radioiodinated N-(2-diethylaminoethyl)benzamidesB16 (Melanoma)High uptake in tumor cells nih.gov

Anti-inflammatory Response Modulation (based on broader benzamide research)

Research on the broader class of benzamide compounds has revealed significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov This inhibition, in turn, suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov

Studies have shown that N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can produce a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov This demonstrates a systemic anti-inflammatory effect. The inhibition of NF-κB not only curtails the inflammatory response but is also linked to the induction of apoptosis, highlighting a dual mechanism that is relevant for both anti-inflammatory and antitumor activities. nih.gov

The anti-inflammatory potential of benzamides is also linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov While non-selective COX inhibition can lead to gastrointestinal side effects, research has focused on developing benzamide derivatives with potentially more favorable profiles. nih.govresearchgate.net The connection between inflammation and cancer is well-established, and agents that can target both processes, such as certain N-2-(phenylamino) benzamide derivatives that inhibit both COX-2 and Topoisomerase I, are of significant interest for cancer therapy. acs.org

Effects on Intracellular Signaling Pathways and Cellular Homeostasis

The benzamide scaffold is a versatile structure found in a wide array of pharmacologically active compounds. Research into various benzamide derivatives has revealed their capacity to modulate numerous intracellular signaling pathways and impact cellular homeostasis. These effects are highly dependent on the specific substitutions on the benzamide core, which dictate the compound's target affinity and mechanism of action. While direct evidence for this compound is not available, studies on related molecules provide a framework for potential, though unconfirmed, biological activities.

Certain benzamide derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes. For instance, a study on 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, which share a substituted ethylamine (B1201723) side chain, demonstrated potent and selective inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). researchgate.net Inhibition of the CDK4/6 pathway leads to cell cycle arrest and has been a successful strategy in cancer therapy. researchgate.net While the specific benzamide does not share the naphthyridine core, the presence of the N-methyl-ethylamine group could theoretically contribute to interactions with kinase active sites.

Some benzamide analogs have been shown to protect cells from stress-induced death. A study on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives identified them as agents that can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.gov This protective effect is crucial for maintaining β-cell function and survival, which is compromised in diabetes. nih.gov The mechanism involves the modulation of the unfolded protein response (UPR), a key signaling network that manages ER homeostasis.

Benzamide derivatives have also been implicated in the modulation of ion channels. For example, some structurally related compounds have been investigated for their effects on ANO1 (Anoctamin 1), a calcium-activated chloride channel.

A number of N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a target for cancer therapy. nih.gov Molecular docking studies have suggested that the interaction with HDACs is dependent on the specific substituents on the benzamide ring. nih.gov

The benzamide structure is also found in compounds with antimicrobial properties. Studies on various N-substituted benzamides have demonstrated activity against bacteria and fungi. nih.govnanobioletters.com The proposed mechanisms often involve the disruption of essential cellular processes in the microorganisms.

Interactive Data Table: Biological Activities of Structurally Related Benzamide Derivatives

Compound ClassPrimary Target/PathwayObserved Biological EffectReference
6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivativesCDK4/6Antiproliferative activity in cancer cells researchgate.net
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT(1F) ReceptorInhibition of neurogenic dural inflammation nih.gov
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides5-HT4 ReceptorEnhanced gastrointestinal motility nih.govnih.gov
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogsEndoplasmic Reticulum Stress PathwayProtection of pancreatic β-cells from apoptosis nih.gov
N-substituted benzamide derivativesHistone Deacetylases (HDACs)Antiproliferative activity against cancer cell lines nih.govresearchgate.net
N-substituted benzamidesBacterial and Fungal Cellular ProcessesAntimicrobial activity nih.govnanobioletters.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl N 2 Methylamino Ethyl Benzamide Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The fundamental structure of N-Methyl-N-(2-methylamino-ethyl)-benzamide contains several key pharmacophoric elements essential for its biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the benzamide (B126) class of compounds, three primary regions constitute the core pharmacophore:

The Aromatic Benzamide Ring: This unit serves as a crucial scaffold. Substitutions on this ring can significantly modulate the compound's electronic properties and steric profile, which in turn affects target binding and selectivity. nih.gov

The Amide Linker: The amide group itself is a critical pharmacophoric element, often involved in hydrogen bonding with the target protein. acs.org Its ability to act as a hydrogen bond donor and acceptor is central to its role in molecular recognition.

The Aminoethyl Side Chain: This flexible chain, terminating in a basic nitrogen atom, is vital for interacting with the biological target. The nature of the substituents on the terminal nitrogen (in this case, a methyl group) and the length of the ethyl linker are determinants of potency and efficacy. nih.gov

Studies on various benzamide derivatives, such as those targeting dopamine (B1211576) receptors or acting as enzyme inhibitors, confirm the importance of these elements. For instance, in a series of N-(2-aminoethyl)benzamide analogues, this core structure was identified as a valid pharmacophore for monoamine oxidase-B (MAO-B) inhibition. nih.gov Similarly, research on N-benzylbenzamides has shown that the amide moiety can mimic an acidic headgroup, enabling interaction with targets like soluble epoxide hydrolase (sEH). acs.org

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The potency and selectivity of benzamide derivatives are highly sensitive to structural modifications in two main areas: the N-alkylaminoethyl side chain and the benzamide ring.

Role of the N-Methyl and Aminoethyl Side Chain on Efficacy

The substitution pattern on the nitrogen atoms is a critical determinant of biological efficacy. The presence of N-methyl groups, as seen in this compound, directly influences the molecule's properties.

N-Methylation: Studies on related compounds have shown that N-methylation can have varied effects. In some peptide-based structures, derivatives with a single N-methyl group exhibited greater activity and higher potency against resistant biological strains compared to their permethylated counterparts. mdpi.com For neuroleptic benzamides, the introduction of specific N-alkyl groups, such as a benzyl (B1604629) group on the terminal nitrogen of the ethylenediamine (B42938) chain, was found to enhance activity significantly compared to an ethyl group. nih.gov This highlights that the size and nature of the N-substituent are fine-tuned for optimal interaction with the target.

Ethylenediamine Linker: The two-carbon (ethyl) spacer between the two nitrogen atoms is crucial for positioning the terminal amine correctly for target engagement. The flexibility of this chain allows the molecule to adopt a suitable conformation within the binding pocket. Asymmetrical substitution on the nitrosamine (B1359907) counterparts, for example, has been shown to affect metabolism, indicating that the arrangement of groups on the side chain is significant for biological processing. nih.gov

Influence of Benzamide Ring Substitutions on Target Engagement

Modifications to the benzamide ring provide a powerful method for tuning the pharmacological profile of these compounds. The position, number, and electronic nature of substituents dictate how the molecule engages with its biological target.

Research on substituted benzamide ligands targeting the D4 dopamine receptor has demonstrated that polar substituents on the benzamide ring play a critical role. nih.gov Specifically, an H-bond accepting substituent at the meta-position (5-position) and/or an H-bond donating/accepting group at the para-position (4-position) can enhance binding affinity. nih.gov These substituents may not interact directly with the receptor but can orient the entire ligand to optimize hydrophobic contacts between the aminoethyl portion and the receptor's transmembrane domains. nih.gov

The table below summarizes the observed effects of different substitution patterns on the benzamide ring from studies on related analogue series. nih.govnih.gov

Substituent TypePositionObserved Effect on Activity/BindingRationale
Polar (H-bond acceptor)Meta (5-)Enhanced D4 receptor binding affinity. nih.govOrients the ligand for optimal hydrophobic interactions. nih.gov
Polar (H-bond donor/acceptor)Para (4-)Enhanced D4 receptor binding affinity. nih.govContributes to favorable ligand orientation. nih.gov
Halogen (e.g., Cl, Br)Para (4-)Potent inhibition of MAO-B. nih.govInfluences steric and hydrophobic interactions within the active site. nih.gov
Nitro (NO2)Para (4-)Potent inhibition of MAO-B. nih.govStrong electron-withdrawing effects and potential for specific interactions. nih.gov

Conformational Dynamics and Their Correlation with Biological Response

The three-dimensional shape and conformational flexibility of a molecule are intrinsically linked to its biological activity. For benzamide derivatives, the relative orientation of the benzamide ring and the side chain is a key factor.

Studies have shown that substituents can significantly influence this conformation. For example, the presence of methyl groups at both ortho-positions of the benzamide ring can force the amide group to twist out of the plane of the aromatic ring, thereby interrupting π-electron conjugation. researchgate.net A similar, though less pronounced, effect can be induced by a single ortho-methoxy substituent, which can sterically hinder the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring. nih.gov These conformational changes can alter the molecule's interaction with its target and affect its physicochemical properties. nih.gov

Furthermore, N-methylation on the side chain can also impose conformational constraints. In peptide systems, N-alkylation is known to favor specific turn geometries (β- and γ-turns) by restricting the available dihedral angles of the backbone. mdpi.com This principle of reducing conformational entropy can lead to a more favorable binding affinity by pre-organizing the ligand into its bioactive conformation.

Relationship Between Molecular Features and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The clinical viability of a compound depends not only on its biological activity but also on its ADME profile. Key molecular features of benzamide derivatives can be systematically modified to optimize these properties.

Modulation of Membrane Permeability and Aqueous Solubility

A critical challenge in drug design is balancing aqueous solubility (for formulation and distribution in the blood) with membrane permeability (to cross biological barriers and reach the target). nih.gov These two properties are often inversely related and heavily influenced by lipophilicity. nih.gov

Lipophilicity and Permeability: Increasing the lipophilicity of a compound can enhance its passive membrane permeability. nih.gov However, excessive lipophilicity often leads to poor water solubility, increased metabolic clearance, and potential toxicity. nih.gov

Structural Modifications: The aqueous solubility of benzamide derivatives can be improved through targeted structural changes. In one study, replacing a triazole pharmacophore with a glycine-like amino acid in a benzamide scaffold led to analogues with significantly improved water solubility while maintaining potent biological activity. nih.gov

Intramolecular Hydrogen Bonding: The lipophilicity of benzamides can be subtly modulated by intramolecular interactions. For instance, a hydroxyl group at the 6-position of the benzamide ring can form an intramolecular hydrogen bond with the amide carbonyl oxygen. nih.gov This interaction can "mask" the polar nature of these groups, leading to an increase in apparent lipophilicity and potentially affecting both solubility and permeability. nih.gov

The following table illustrates how different molecular features in benzamide derivatives can influence key ADME-related properties, based on established structure-property relationships. nih.govnih.govnih.gov

Molecular FeatureImpact on Lipophilicity (e.g., cLogP)Impact on Aqueous SolubilityImpact on Membrane Permeability
Addition of polar groups (e.g., -OH, -COOH)DecreaseIncreaseDecrease
Addition of non-polar/hydrophobic groups (e.g., alkyl, halogen)IncreaseDecreaseIncrease
Intramolecular H-bonding (e.g., ortho-OH to amide C=O)Increase (masks polarity)DecreaseIncrease
Increased molecular size/flexibilityGenerally IncreasesGenerally DecreasesVariable; may decrease if size is excessive

Optimization of Pharmacokinetic Profiles through Structural Modifications

General strategies for optimizing pharmacokinetic profiles often focus on modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. researchgate.net These modifications aim to strike a balance between the compound's ability to cross biological membranes and its susceptibility to metabolic enzymes.

One common approach to improving metabolic stability is to identify and block metabolically labile sites within the molecule. researchgate.net For this compound and its derivatives, potential sites of metabolism include the N-methyl groups, the aromatic ring, and the amide bond.

Strategies to Enhance Metabolic Stability

Several structural modification strategies can be employed to enhance the metabolic stability of this compound derivatives:

Deuteration: The substitution of hydrogen atoms with deuterium (B1214612) at metabolically vulnerable positions can strengthen the chemical bonds (C-D vs. C-H), making them more resistant to enzymatic cleavage by cytochrome P450 enzymes. researchgate.net This can lead to a reduced rate of metabolism and a longer half-life.

Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine) on the benzamide aromatic ring can decrease the electron density of the ring, making it less susceptible to oxidative metabolism. researchgate.net

Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thus slowing down the rate of metabolism. researchgate.net

Modification of N-Alkyl Groups: The N-methyl groups are potential sites for N-dealkylation. Replacing a methyl group with a larger alkyl group or incorporating it into a cyclic system can alter the metabolic profile. mdpi.com

The following table illustrates hypothetical modifications to the parent compound and their potential impact on metabolic stability, based on established principles of medicinal chemistry.

Compound IDModificationRationalePredicted Metabolic Half-life (t½) in vitro
ParentThis compoundBaseline30 min
Derivative ADeuteration of the N-methyl groupsIncrease C-D bond strength to slow N-dealkylation60 min
Derivative BAddition of a fluoro group at the 4-position of the benzamide ringReduce electron density of the aromatic ring to decrease oxidation45 min
Derivative CReplacement of N-methyl with N-ethyl on the benzamide nitrogenIncrease steric hindrance at a potential metabolic site55 min

This table is for illustrative purposes and the data is hypothetical, based on general principles of pharmacokinetic optimization.

Modulation of Physicochemical Properties for Improved Absorption and Distribution

Beyond metabolic stability, structural modifications are also crucial for optimizing the absorption and distribution characteristics of this compound derivatives. These properties are heavily influenced by the molecule's lipophilicity (logP or logD) and aqueous solubility.

Lipophilicity: A compound's lipophilicity affects its ability to permeate cell membranes. For oral absorption, a moderate level of lipophilicity is generally desired. Very high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeation. researchgate.net

Solubility: Adequate aqueous solubility is necessary for a drug to dissolve in the gastrointestinal fluids before absorption can occur. Introducing polar functional groups, such as hydroxyl or amino groups, can improve solubility.

The table below provides a hypothetical illustration of how structural modifications could be used to tune the physicochemical properties of this compound derivatives to improve their pharmacokinetic profiles.

Compound IDModificationPredicted logPPredicted Aqueous Solubility (mg/mL)Predicted Intestinal Absorption (%)
ParentThis compound2.50.570
Derivative DAddition of a hydroxyl group to the benzamide ring2.11.285
Derivative EReplacement of the terminal methylamino with a dimethylamino group2.80.365
Derivative FIntroduction of a pyridine (B92270) ring in place of the benzene ring1.91.590

This table is for illustrative purposes and the data is hypothetical, based on general principles of pharmacokinetic optimization and in silico predictions.

By systematically applying these structural modification strategies, researchers can fine-tune the pharmacokinetic properties of this compound derivatives to achieve a profile that is suitable for further preclinical and clinical development. This iterative process of design, synthesis, and testing is fundamental to the successful optimization of a lead compound into a viable drug candidate.

Metabolic Pathways and Biotransformation of N Methyl N 2 Methylamino Ethyl Benzamide

Identification of Enzymes Involved in Biotransformation

The biotransformation of N-Methyl-N-(2-methylamino-ethyl)-benzamide is expected to be primarily catalyzed by hepatic enzymes. The key enzymatic processes likely include oxidation, N-dealkylation, and hydrolysis.

The Cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolism of a vast number of xenobiotics, including many pharmaceuticals. uniba.it For N-substituted benzamides, isoforms such as CYP3A4, CYP2C19, and CYP2C9 have been identified as major contributors to their metabolism. nih.govnih.govresearchgate.net For instance, the metabolism of cisapride, a substituted piperidinyl benzamide (B126), is predominantly carried out by CYP3A4, leading to N-dealkylation. nih.gov

This compound possesses two N-methyl groups that are susceptible to oxidative N-dealkylation. This process involves the CYP-catalyzed hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a dealkylated amine and an aldehyde (formaldehyde in the case of demethylation). nih.gov Given the structure of the target compound, two primary N-dealkylation pathways are plausible:

N-demethylation at the benzamide nitrogen: This would yield N-(2-methylamino-ethyl)-benzamide.

N-demethylation at the ethylamine (B1201723) nitrogen: This would result in the formation of N-Methyl-N-(2-amino-ethyl)-benzamide.

Studies on other tertiary anilines have shown that N-dealkylation and aromatic hydroxylation are major metabolic reactions following in vitro incubation with hepatic microsomes. nih.gov

The amide bond is a key structural feature of this compound. While amides can be hydrolyzed to their constituent carboxylic acid and amine, this bond is generally more resistant to hydrolysis than an ester linkage. nih.gov Hydrolysis can occur under strong acidic or basic conditions, but in a physiological context, it is typically mediated by enzymes such as amidases or carboxylesterases. researchgate.netlibretexts.org

Research has shown that replacing a metabolically labile ester group with an amide can significantly enhance stability against hydrolysis by human liver microsomal carboxylesterases. nih.gov For benzamides specifically, hydrolysis in acidic media involves a pre-equilibrium proton transfer to the oxygen atom, followed by the addition of water. cdnsciencepub.com While non-enzymatic hydrolysis is possible, enzymatic cleavage is the more relevant pathway in vivo, though it may be a minor pathway compared to oxidative metabolism for this compound. The predicted hydrolysis of this compound would yield benzoic acid and N,N'-dimethyl-ethane-1,2-diamine.

Characterization of this compound Metabolites

The structural characterization of metabolites is essential for understanding the complete biotransformation profile of a compound. Based on the enzymatic pathways detailed above, several major and minor metabolites of this compound can be predicted.

Without direct experimental data, the metabolites of this compound are predicted based on established metabolic reactions for analogous structures.

Predicted Major Metabolites:

N-(2-methylamino-ethyl)-benzamide: Formed via N-demethylation of the benzamide nitrogen.

N-Methyl-N-(2-amino-ethyl)-benzamide: Formed via N-demethylation of the terminal ethylamine nitrogen.

N-(2-amino-ethyl)-benzamide: Resulting from sequential N-demethylation at both positions.

Predicted Minor Metabolites:

N-Formyl-N-(2-methylamino-ethyl)-benzamide: Arising from the further oxidation of the N-hydroxymethyl intermediate formed at the benzamide nitrogen. The metabolism of N-methylbenzamide is known to produce N-formylbenzamide. nih.gov

Hydroxylated derivatives: Aromatic hydroxylation on the phenyl ring is a common CYP-mediated reaction that could produce various phenolic metabolites. nih.gov

Benzoic acid and N,N'-dimethyl-ethane-1,2-diamine: Products of the hydrolytic cleavage of the amide bond.

N-oxide derivatives: Tertiary amines can be metabolized by Flavin-containing monooxygenases (FMOs) to form N-oxides, although this is often a less prominent pathway than CYP-mediated dealkylation.

The following table summarizes the predicted metabolites and their likely formation pathways.

Metabolite NamePredicted Formation PathwayClassification
N-(2-methylamino-ethyl)-benzamideCYP-mediated N-demethylationMajor
N-Methyl-N-(2-amino-ethyl)-benzamideCYP-mediated N-demethylationMajor
N-(2-amino-ethyl)-benzamideSequential CYP-mediated N-demethylationMajor
N-Formyl-N-(2-methylamino-ethyl)-benzamideOxidation of N-hydroxymethyl intermediateMinor
Hydroxyphenyl derivativesCYP-mediated aromatic hydroxylationMinor
Benzoic acidAmide hydrolysisMinor
N,N'-dimethyl-ethane-1,2-diamineAmide hydrolysisMinor

The oxidative metabolism of N-methyl amides is known to proceed through the formation of N-hydroxymethyl (N-methylol) intermediates. nih.gov Studies using N-methylbenzamides as model substrates have characterized N-(hydroxymethyl)-benzamide as a major in vitro metabolite. nih.govnih.gov This intermediate is a direct precursor to the N-demethylated product.

For this compound, oxidation at the benzamide N-methyl group would form N-Hydroxymethyl-N-(2-methylamino-ethyl)-benzamide . Research on N,N-dimethylbenzamide revealed that its corresponding N-hydroxymethyl intermediate was less stable than the N-hydroxymethyl derivative of N-methylbenzamide, suggesting that substitution on the amide nitrogen affects the stability of the N-methylol. nih.gov This implies that the N-hydroxymethyl intermediate of the target compound would likely be a transient species, rapidly breaking down to formaldehyde (B43269) and the demethylated amide, or undergoing further oxidation to an N-formyl derivative. nih.gov

In Vitro and In Vivo Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, determining a compound's persistence in the body and influencing its pharmacokinetic profile. researchgate.net It is typically assessed in vitro using systems like liver microsomes, which are rich in Phase I enzymes like CYPs. nih.govresearchgate.net

The assessment involves incubating the compound with liver microsomes and an NADPH-regenerating system and measuring the decrease in the parent compound's concentration over time. nih.gov From this data, key parameters are calculated:

In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the inherent metabolic capacity of the liver for the compound, independent of blood flow. springermedizin.de

No specific metabolic stability data for this compound has been published. However, studies on similar structures provide some insight. For example, replacing an ester with an amide bond has been shown to dramatically increase metabolic stability by preventing rapid hydrolysis. nih.gov Furthermore, structure-activity relationship studies of other N-(2-diethylaminoethyl)benzamide derivatives found that metabolic stability was a primary determinant of their biological activity and uptake in target tissues. nih.gov

A hypothetical data table for the metabolic stability of this compound in human liver microsomes is presented below to illustrate how such data would be reported.

Time (min)% Parent Compound Remainingln (% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
60122.48

From such data, a rate constant (k) would be derived from the slope of the linear portion of the ln-transformed plot, allowing for the calculation of t½ and CLint. Compounds with a short half-life are considered to have low metabolic stability, while those with a long half-life have high stability.

Implications of Metabolite Formation on Research into Efficacy and Potential Interactions

The formation of metabolites from this compound holds significant implications for its pharmacological profile. The generation of active, inactive, or even reactive metabolites can profoundly influence the compound's efficacy and its potential for interactions with other co-administered substances. Research into these aspects is crucial for a comprehensive understanding of its in vivo behavior.

The primary metabolic pathways for many drugs containing alkylamino moieties are N-dealkylation and N-oxidation, processes largely catalyzed by the cytochrome P450 (CYP450) family of enzymes. For instance, in the metabolism of various drugs, the removal of methyl or ethyl groups is a common sequential process that leads to secondary and primary amines.

Based on studies of analogous compounds, several metabolic transformations can be anticipated for this compound. For example, research on N-methylbenzamides has shown that they can be metabolized to N-(hydroxymethyl) compounds. Specifically, N-(Hydroxymethyl)-benzamide has been identified as a major in vitro metabolite of N-methylbenzamide. Furthermore, N,N-dimethylbenzamide is known to be metabolized to the less stable N-(hydroxymethyl)-N-methylbenzamide.

Another relevant metabolic route observed in similar structures is hydrolysis. Studies on N-ethylbenzamide in rats have demonstrated its metabolism via hydrolysis to ethylamine and benzoic acid, with the latter being further conjugated to form hippuric acid. This suggests that the amide bond in this compound could also be susceptible to enzymatic hydrolysis.

The table below outlines the postulated key metabolic pathways for this compound based on the metabolism of structurally related compounds.

Table 1: Postulated Metabolic Pathways of this compound

Pathway Postulated Metabolite(s) Enzymatic Process Notes
N-Demethylation (at the benzamide nitrogen)N-(2-methylamino-ethyl)-benzamideCytochrome P450 (CYP450) mediated oxidationThis would remove the methyl group attached to the benzamide nitrogen.
N-Demethylation (at the ethylamino nitrogen)N-Methyl-N-(2-amino-ethyl)-benzamideCytochrome P450 (CYP450) mediated oxidationThis would remove the methyl group from the terminal amino group.
HydrolysisBenzoic acid and N-methyl-ethane-1,2-diamineAmidasesCleavage of the amide bond. Benzoic acid would likely be further metabolized.
HydroxylationHydroxylated derivatives on the benzene (B151609) ringCytochrome P450 (CYP450) mediated oxidationIntroduction of a hydroxyl group onto the aromatic ring.

The formation of these metabolites could have several research implications:

Potential Interactions: The involvement of CYP450 enzymes in the metabolism of this compound suggests a potential for drug-drug interactions. Co-administration with compounds that are inhibitors or inducers of the same CYP450 isoforms could alter the metabolic rate of this compound, leading to either increased exposure and potential for toxicity or decreased efficacy. Further research would be necessary to identify the specific CYP450 enzymes involved.

Reactive Metabolites: While less common, it is important to investigate the potential for the formation of reactive metabolites that could covalently bind to cellular macromolecules, a mechanism sometimes associated with toxicity.

The following table summarizes the potential implications of the postulated metabolites on future research directions.

Table 2: Research Implications of Postulated Metabolites

Postulated Metabolite Potential Impact on Efficacy Potential for Interactions Key Research Question
N-(2-methylamino-ethyl)-benzamideMay retain, have reduced, or altered activity.Potential for altered receptor binding profile.Does this metabolite contribute to the overall pharmacological effect?
N-Methyl-N-(2-amino-ethyl)-benzamideLikely to have altered activity due to change in the basicity of the terminal nitrogen.May interact differently with biological targets.What is the pharmacological activity profile of this metabolite?
Benzoic acidInactive in the context of the parent compound's primary activity.-What is the rate of formation and subsequent clearance of benzoic acid?
Hydroxylated derivativesActivity would depend on the position of hydroxylation.Potential for altered binding affinity and pharmacokinetic properties.Where does hydroxylation occur and how does it affect activity?

Advanced Analytical Characterization Techniques in N Methyl N 2 Methylamino Ethyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "N-Methyl-N-(2-methylamino-ethyl)-benzamide." By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

While specific spectral data for "this compound" is not extensively published, the application of ¹H and ¹³C NMR is fundamental to its characterization.

¹H NMR Spectroscopy : In ¹H NMR analysis of related benzamides, such as N-methylbenzamide, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. For "this compound," one would expect to observe distinct signals for the aromatic protons on the benzoyl group, the methylene (B1212753) (CH₂) protons of the ethyl chain, and the N-methyl protons. chemicalbook.comdocbrown.info The coupling between adjacent protons would lead to characteristic splitting patterns, for instance, the ethyl group protons would likely appear as triplets. The relative number of protons in each environment is determined by the integration of these signals.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org For "this compound," distinct peaks would be expected for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbons, and the methyl carbons. libretexts.orgresearchgate.net The chemical shifts of these carbons are indicative of their electronic environment; for example, the carbonyl carbon is typically observed at a low field (downfield) position. libretexts.org

A hypothetical ¹H and ¹³C NMR data table for "this compound" would be structured as follows, based on general principles and data from similar structures.

Hypothetical NMR Data for this compound

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Aromatic-CH7.20-7.50 (m)125.0-135.0
C=O-~170.0
N-CH₂3.50-3.70 (t)~50.0
Amino-CH₂2.70-2.90 (t)~40.0
N-CH₃ (amide)2.90-3.10 (s)~35.0
N-CH₃ (amine)2.40-2.60 (s)~33.0
NHVariable-
Note: This table is for illustrative purposes only, as specific experimental data is not publicly available. s = singlet, t = triplet, m = multiplet.

For complex molecules or to resolve ambiguities in one-dimensional spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity of the ethyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, which is invaluable for assigning the respective signals in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org

The molecular weight of "this compound" is 192.26 g/mol . guidechem.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₁H₁₆N₂O) with high confidence. nih.gov This is a critical step in identifying unknown compounds.

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For "this compound," characteristic fragmentation would likely involve cleavage at the amide bond and along the ethylamino chain. libretexts.orgmiamioh.edu

Expected Mass Spectrometry Fragments for this compound

Fragment (m/z) Possible Structure/Loss
192[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
58[CH₃NHCH₂CH₂]⁺
Note: This table is illustrative and based on common fragmentation patterns of related compounds.

Tandem mass spectrometry (MS/MS) is particularly useful for the identification of metabolites in complex biological samples. elsevier.comyoutube.comnih.gov In this technique, a specific ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and its fragment ions are analyzed. nih.govdokumen.pub This allows for the structural elucidation of metabolites even when they are present at low concentrations. elsevier.comnih.gov If "this compound" were a metabolite of another compound, MS/MS would be the key technique for its identification by comparing its fragmentation pattern to that of a synthesized standard. fda.gov

Chromatographic Separation Methods for Compound Isolation and Quantification

Chromatographic methods are essential for the isolation and purification of "this compound" from reaction mixtures or biological matrices, as well as for its quantification. bjbms.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. bjbms.org For "this compound," a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govsielc.comsielc.com

The conditions for an HPLC analysis would be optimized to achieve good separation from impurities or other components in a mixture. Parameters such as the column type, mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) with additives like formic acid), flow rate, and detector wavelength would be carefully selected. epa.govepa.govnih.gov Quantification is typically achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.

Illustrative HPLC Method Parameters

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the benzamide (B126) chromophore (e.g., 230 or 254 nm)
Injection Volume 10 µL
Note: This table represents typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would provide crucial information about its purity, molecular weight, and fragmentation pattern, which aids in its structural elucidation.

Sample Preparation and Derivatization: Due to the presence of a secondary amine group, the compound is polar and may exhibit peak tailing during GC analysis. To improve chromatographic behavior and volatility, derivatization is often employed. Common derivatizing agents for amines include acylating reagents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) or silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Derivatization can enhance the thermal stability of the analyte and produce characteristic mass spectral fragments.

Expected GC-MS Findings: The retention time (RT) of the derivatized or underivatized compound on a specific GC column (e.g., a non-polar DB-5ms or a more polar DB-35ms) would be a key identifier. The mass spectrum obtained from electron ionization (EI) would show the molecular ion peak ([M]⁺) and a series of fragment ions. The fragmentation pattern is predictable based on the structure of this compound.

Hypothetical GC-MS Data Table:

Parameter Expected Value/Observation
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Retention Time (RT) Dependent on column and conditions
Molecular Ion (M⁺) m/z 192

| Key Fragment Ions | m/z 105 (benzoyl cation), m/z 87 (fragment from the ethylamine (B1201723) chain), m/z 58 (C₃H₈N⁺) |

This table is based on theoretical fragmentation and would require experimental verification.

Other Spectroscopic Methods

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide and amine functionalities.

Expected FTIR Spectral Data: The spectrum would likely show a strong absorption band for the C=O stretching of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate peak around 3300-3500 cm⁻¹. C-N stretching vibrations for both the amide and amine groups would be visible in the fingerprint region (1000-1350 cm⁻¹). Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Hypothetical FTIR Data Table:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
C=O Stretch (Tertiary Amide) 1630 - 1680 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Weak

| C-N Stretch | 1000 - 1350 | Medium |

This table represents typical ranges for the specified functional groups and requires experimental validation for the specific compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzoyl group in this compound.

Expected UV-Vis Spectral Data: The benzoyl moiety is the primary chromophore in this molecule. It is expected to exhibit absorption maxima (λ_max) in the UV region. Typically, benzamides show a strong absorption band around 225-230 nm, corresponding to the π → π* transition of the benzene (B151609) ring conjugated with the carbonyl group. A weaker band, corresponding to the n → π* transition of the carbonyl group, might be observed at a longer wavelength, potentially around 260-280 nm, although it may be masked by the stronger π → π* transition. The solvent used for the analysis can influence the position and intensity of these absorption bands.

Hypothetical UV-Vis Data Table:

Transition Expected λ_max (nm) Solvent
π → π * ~225 - 230 Ethanol or Methanol

| n → π * | ~260 - 280 | Ethanol or Methanol |

This data is predictive and based on the analysis of similar benzamide compounds. Experimental measurement is necessary for confirmation.

Computational and Chemoinformatic Approaches in N Methyl N 2 Methylamino Ethyl Benzamide Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules. These methods provide fundamental information about a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules based on the electron density. For N-Methyl-N-(2-methylamino-ethyl)-benzamide, DFT calculations can predict its ground-state electronic characteristics and geometric properties. researchgate.net By optimizing the molecule's geometry, DFT can determine the most stable three-dimensional arrangement of its atoms.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations can be performed using various basis sets, such as B3LYP/6-311G(d,p), to achieve a high degree of accuracy. researchgate.net Theoretical calculations applied to similar molecules, like N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, have been used to determine their optimized state and the molecular orbitals involved in spectrum formation. scispace.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.8 DMeasures molecular polarity
Total Energy-1560 HartreeEnergy of the optimized molecular structure

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. N-methylation, in particular, is known to significantly affect the conformational preferences of molecules and can influence the energy barrier for isomerization between trans and cis forms of the amide bond. researchgate.net

Mapping the potential energy surface (PES) is a systematic way to explore these conformations. nih.gov By rotating key dihedral angles (e.g., around the C-N bonds) and calculating the energy at each step, a PES can be generated. This map reveals the low-energy (stable) conformations and the high-energy transition states that separate them. nih.gov Studies on related N-methylated amides have shown that N-methylation can reduce the number of observable stable backbone conformers. researchgate.net For instance, analysis of N-acylhydrazone derivatives using DFT methods like CAM-B3LYP has demonstrated that N-methylation can cause a significant shift, favoring a synperiplanar conformation over an antiperiplanar one. nih.gov Such an analysis for this compound would be crucial for understanding its shape-dependent properties and how it might fit into a biological receptor.

Table 2: Representative Conformers and Relative Energies for a Benzamide (B126) Derivative

ConformerKey Dihedral Angle (τ)Relative Energy (kcal/mol)Population at 298 K (%)
Global Minimum (Anti)~180°0.0078.6%
Local Minimum (Syn)~0°2.506.5%
Transition State 1~90°5.80-
Data based on findings for analogous N-methylated systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for this compound, a dataset of structurally similar benzamide derivatives with known biological potencies (e.g., inhibitory concentrations, IC50) against a specific target would be required. mdpi.com Using statistical methods like Multiple Linear Regression (MLR) or non-linear methods, a model is constructed that correlates molecular descriptors (numerical representations of molecular properties) with activity. mdpi.comnih.gov

The resulting QSAR equation can then be used to predict the biological potency of new or untested compounds, including this compound. drugdesign.org For a model to be reliable, it must be rigorously validated using both internal (e.g., cross-validation) and external validation techniques to ensure its predictive power. mdpi.com Successful QSAR models have been developed for various benzamide series, demonstrating their utility in predicting activity and guiding the synthesis of more potent analogues. nih.gov

Table 3: Example of a QSAR Model for Benzamide Derivatives

ParameterValueDescription
Model EquationpIC50 = 0.5LogP - 0.2TPSA + 1.5*MW + 3.1Hypothetical equation relating activity (pIC50) to descriptors
Correlation Coefficient (R²)0.85Measures how well the model fits the training data
Cross-validated R² (Q²)0.72Measures the internal predictive ability of the model
External R² (R²_ext)0.68Measures predictive ability on an external test set mdpi.com

A critical aspect of QSAR is the analysis of the molecular descriptors that appear in the final model. researchgate.net These descriptors provide insight into the physicochemical properties that are crucial for the desired biological activity. Descriptors can be categorized into several classes:

Constitutional: Reflecting the molecular composition (e.g., molecular weight, atom counts). scribd.com

Topological: Describing atomic connectivity and molecular branching. scribd.com

Geometric: Based on the 3D structure of the molecule (e.g., molecular surface area). scribd.com

Electronic: Pertaining to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Such as the octanol-water partition coefficient (LogP), which relates to hydrophobicity.

In QSAR studies on bicyclo((aryl)methyl)benzamide derivatives, descriptors related to polarizability, surface tension, and hydrogen bond donors were found to be significantly correlated with biological activity. mdpi.com By interpreting the contribution of each descriptor in the QSAR model for this compound, researchers could infer that, for example, increasing hydrophobicity or adding a hydrogen bond acceptor might enhance its potency.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are powerful tools for studying how a small molecule like this compound might bind to a biological target, such as a protein or enzyme. nih.gov

Molecular Docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. mdpi.com The process involves sampling many possible poses and scoring them based on how well they fit geometrically and energetically. mdpi.com Docking studies on benzamide derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's binding pocket. mdpi.comnih.gov For this compound, docking could identify its most likely binding mode and provide a docking score, which is a semi-quantitative estimate of binding affinity.

Molecular Dynamics (MD) simulations are then often used to refine the docked pose and assess its stability over time. An MD simulation calculates the forces between all atoms in the ligand-receptor complex and uses them to simulate their movements over a period of nanoseconds or longer. This provides a dynamic view of the interaction, revealing the flexibility of the ligand and protein and the stability of key intermolecular bonds. nih.gov Furthermore, advanced calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be performed on the MD trajectory to obtain a more accurate estimate of the binding free energy. nih.gov

Table 4: Typical Output from a Molecular Docking Study

ParameterResultInterpretation
Target Proteine.g., DNA Gyrase BThe biological receptor being studied mdpi.com
Docking Score-8.5 kcal/molEstimated binding affinity; more negative is generally better
Key Interacting ResiduesAsp73Forms a hydrogen bond with the amide N-H
Ile78Forms a hydrophobic interaction with the phenyl ring
Asn46Forms a hydrogen bond with the carbonyl oxygen mdpi.com

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.gov This method computationally places the ligand into the binding site of the receptor in various orientations and conformations, calculating a scoring function to estimate the binding affinity. mdpi.com

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. If the experimental structure of the protein is unavailable, it can often be generated through homology modeling. Docking algorithms then explore the conformational space of the ligand within the active site of the protein, generating a series of potential binding poses. nih.gov These poses are then ranked based on a scoring function that estimates the free energy of binding. The results can reveal the most likely binding orientation and provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy. mdpi.com

For instance, in a hypothetical docking study of this compound against a target kinase, the results might be presented as follows:

Parameter Predicted Value
Docking Score (kcal/mol)-8.5
Estimated Binding Affinity (Ki)150 nM
Number of Hydrogen Bonds3
Interacting ResiduesLYS78, GLU95, ASP164

This table is illustrative and represents typical data generated from molecular docking studies.

Identification of Key Residues and Interaction Hotspots

A significant outcome of molecular docking and molecular dynamics (MD) simulations is the identification of key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. nih.gov These "hotspots" are regions where the interactions between the ligand and the protein are strongest and most critical for the stability of the complex.

By analyzing the predicted binding pose of this compound, researchers can identify specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with individual amino acid residues. nih.gov Molecular dynamics simulations can further refine this understanding by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of these interactions. nih.gov

Identifying these key residues is vital for several reasons. It helps to validate the docking results and provides a deeper understanding of the molecular basis of binding. Furthermore, this information is invaluable for structure-based drug design, as it guides the modification of the ligand to enhance interactions with these key residues, potentially leading to improved potency and selectivity.

A summary of key interactions for a hypothetical binding scenario of this compound could be:

Residue Interaction Type Distance (Å)
LYS78Hydrogen Bond2.8
GLU95Hydrogen Bond3.1
PHE163Hydrophobic (π-π stacking)4.5
ASP164Electrostatic (Salt Bridge)3.5

This table is illustrative and represents typical data generated from the analysis of ligand-protein interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful chemoinformatic technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be generated based on its structure and known interactions with a target, or from a set of known active compounds. This model then serves as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the pharmacophore. nih.gov This process allows for the rapid identification of novel compounds with diverse chemical scaffolds that are likely to exhibit similar biological activity.

Virtual screening can significantly accelerate the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing from vast chemical libraries. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Drug-Likeness

These predictive models are often built using large datasets of experimentally determined ADME properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models. mdpi.combigchem.eu "Drug-likeness" is another important concept evaluated in silico, often using rules such as Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. researchgate.net

A predicted ADME and drug-likeness profile for this compound might look like this:

Property Predicted Value Interpretation
Absorption
Caco-2 Permeability (nm/s)25Good intestinal absorption predicted
Human Intestinal Absorption (%)95%High
Distribution
Plasma Protein Binding (%)85%Moderate to high binding
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB
Metabolism
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Excretion
Predicted Clearance (ml/min/kg)5Low clearance
Drug-Likeness
Lipinski's Rule of Five Violations0Good drug-like properties
Molecular Weight192.26 g/mol Within acceptable range
LogP1.8Optimal lipophilicity

This table is illustrative and represents typical data generated from in silico ADME and drug-likeness prediction tools.

Potential Therapeutic and Diagnostic Research Applications of N Methyl N 2 Methylamino Ethyl Benzamide and Its Analogs

Research in Oncology: Antiproliferative and Apoptosis-Inducing Agents

Benzamide (B126) derivatives have emerged as a significant class of compounds in oncology research due to their ability to inhibit cancer cell growth and induce programmed cell death, known as apoptosis. nih.govmdpi.com The structural scaffold of benzamides allows for modifications that can lead to the development of potent anti-cancer agents. nih.gov Research has focused on the synthesis and evaluation of various analogs to identify compounds with high efficacy and selectivity against cancer cells. nih.govmdpi.com

Specific Cancer Cell Line Efficacy Studies

The cytotoxic effects of benzamide analogs have been evaluated against a variety of human cancer cell lines. For instance, novel N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have demonstrated significant growth inhibition. One such derivative was particularly active against leukemia cell lines, with the highest activity observed against the HL-60(TB) cell line. mdpi.com

Another study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a related structural motif, showed a broad spectrum of antiproliferative activity against several cancer cell lines. mdpi.com The efficacy of these compounds was tested against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com One compound, in particular, exhibited activity comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com

Furthermore, the novel benzamide derivative, VKNG-2, has been shown to be effective in overcoming multidrug resistance in the S1-M1-80 colon cancer cell line. nih.gov This resistance is often mediated by the overexpression of transporter proteins that efflux anticancer drugs from the cells. nih.gov

Below is a data table summarizing the activity of a representative benzamide analog against various cancer cell lines.

Compound/AnalogCancer Cell LineActivity MetricResult
N-ethylpiperazinyl amide of oleanonic acidLeukemia (HL-60(TB))Growth Percentage-35.82%
Quinoxaline-based propanamide (Compound 6k)Breast (MCF-7)IC50 (µM)6.93 ± 0.4
Quinoxaline-based propanamide (Compound 6k)Colon (HCT-116)IC50 (µM)10.88 ± 0.8
Quinoxaline-based propanamide (Compound 6k)Cervical (HeLa)IC50 (µM)9.46 ± 0.7
Quinoxaline-based propanamide (Compound 6k)Prostate (PC-3)IC50 (µM)12.17 ± 0.9

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Targeting Cancer-Related Enzymes and Receptors

The anticancer activity of benzamide derivatives is often attributed to their ability to interact with and inhibit specific enzymes and receptors that are crucial for cancer cell survival and proliferation.

One key area of investigation is the inhibition of ATP-binding cassette (ABC) transporters, such as ABCG2, which are responsible for multidrug resistance in cancer cells. nih.gov The benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic drugs by inhibiting the ABCG2 transporter in colon cancer cells. nih.gov

Another important target is the family of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are key regulators of the cell cycle. nih.govresearchgate.net A series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives, which are structurally related to N-Methyl-N-(2-methylamino-ethyl)-benzamide, have been identified as highly potent and selective CDK4/6 inhibitors. nih.govresearchgate.net One compound from this series demonstrated significant tumor growth inhibition in xenograft models of breast cancer (MCF-7), colon cancer (Colo-205), and lung cancer (A549). nih.govresearchgate.net

Benzimidazole-based derivatives have been investigated for their ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two proteins often mutated in various cancers. nih.gov Certain compounds in this class were found to induce apoptosis by modulating the levels of key apoptosis-related proteins. nih.gov

Furthermore, N-2-(Phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are implicated in inflammation and tumor progression, respectively. nih.gov One such compound, 1H-30, showed promising anticancer effects in gastrointestinal cancer models by inhibiting these enzymes and suppressing the NF-κB signaling pathway. nih.gov

Research has also explored the inhibition of malate (B86768) dehydrogenase (MDH) 1 and 2, enzymes involved in cancer metabolism. nih.gov A dual inhibitor of MDH1 and MDH2 demonstrated significant antitumor efficacy in a xenograft model using HCT116 cells, suggesting that targeting cancer metabolism is a viable therapeutic strategy. nih.gov

Research in Infectious Diseases: Antiviral Potential

The benzamide scaffold has also been explored for its potential in combating infectious diseases, particularly those caused by viruses.

Focus on Hepatitis B Virus (HBV) and Related Viral Pathogens

Hepatitis B virus (HBV) infection is a major global health issue, and there is a continuous need for new antiviral agents. nih.gov N-phenylbenzamide derivatives have shown promise as anti-HBV agents. nih.gov One such derivative, IMB-0523, demonstrated potent activity against both wild-type and drug-resistant strains of HBV in vitro. nih.gov The antiviral effect of these derivatives may be linked to their ability to increase the intracellular levels of APOBEC3G (A3G), a host protein known to inhibit HBV replication. nih.gov

The following table presents the in vitro anti-HBV activity of a representative N-phenylbenzamide derivative compared to a standard drug.

CompoundVirus StrainIC50 (µM)
IMB-0523Wild-type HBV1.99
IMB-0523Drug-resistant HBV3.30
Lamivudine (3TC)Wild-type HBV7.37
Lamivudine (3TC)Drug-resistant HBV>440

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism-Based Antiviral Development

The development of antiviral drugs often focuses on targeting specific stages of the viral life cycle. nih.gov For benzamide derivatives, one of the proposed antiviral mechanisms is acting as capsid binders. nih.gov A study on N-phenyl benzamides against Coxsackievirus A9 (CVA9) suggested that these compounds bind directly to the viral capsid, stabilizing it and preventing the uncoating process necessary for viral replication. nih.gov Docking studies indicated that these compounds likely bind to a hydrophobic pocket within the viral capsid. nih.gov

Another mechanism-based approach in antiviral drug development for HBV involves targeting different viral proteins and host factors. nih.gov This includes entry inhibitors, capsid assembly modulators, and translation inhibitors. nih.gov The N-phenylbenzamide derivatives that upregulate APOBEC3G represent a host-targeting approach, which could be beneficial in overcoming drug resistance. nih.gov

Research in Central Nervous System (CNS) Disorders: Neuroleptic Properties

Analogs of this compound have been investigated for their potential as neuroleptic agents for the treatment of psychosis. nih.govacs.org A study focused on the synthesis and evaluation of three series of benzamides, including linear and cyclic analogs of metoclopramide (B1676508). nih.gov

The research found that specific structural modifications significantly enhanced the neuroleptic activity. nih.gov For instance, the introduction of a benzyl (B1604629) group on the terminal nitrogen and a methyl group on the p-amino group of a metoclopramide analog resulted in a compound that was about 15 times more active than metoclopramide in a rat model of apomorphine-induced stereotyped behavior. nih.gov

The most potent compound identified in this study was a cyclic benzamide, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2). nih.gov This compound was found to be significantly more potent than the commonly used antipsychotic haloperidol (B65202) and metoclopramide. nih.gov Importantly, it also exhibited a favorable profile of antistereotypic activity to cataleptogenicity, suggesting a lower potential for certain side effects associated with antipsychotic drugs. nih.gov

Modulation of Dopaminergic Systems for Psychiatric Conditions

The benzamide chemical scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system, particularly those modulating dopaminergic pathways. A significant body of research has demonstrated that various benzamide derivatives exhibit affinity for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. nih.govaminer.orgacs.orgresearchgate.net This interaction is critical for the treatment of a range of psychiatric conditions.

The affinity of benzamide derivatives for D2-like dopamine receptors (D2, D3, and D4) has been explored through in vitro radioligand binding assays, highlighting the potential for developing selective ligands. aminer.org While many antipsychotics show similar affinities for D2 and D3 receptors, some aminotetralin derivatives show a preference for the D3 receptor. researchgate.net The development of selective D3 receptor ligands is an area of active investigation for neurological and neuropsychiatric disorders. researchgate.net Given this extensive history, this compound represents a candidate for synthesis and evaluation of its dopamine receptor binding affinity and potential as a modulator of dopaminergic systems for psychiatric conditions.

Exploration in Neurodegenerative Disease Models

The neuroprotective potential of benzamide derivatives is an emerging area of research, with studies exploring their utility in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netgoogle.comiiti.ac.innih.govmdpi.com

In the context of Alzheimer's disease (AD), a multifaceted neurodegenerative disorder, researchers have designed and synthesized novel benzamide-hydroxypyridinone (HPO) hybrids. nih.govresearchgate.netnih.gov These compounds are designed as multi-target agents, exhibiting potent inhibition of monoamine oxidase B (MAO-B) and excellent iron chelation properties. nih.govresearchgate.netnih.gov One such compound, 8g, demonstrated potent and selective MAO-B inhibition, favorable pharmacokinetic properties, and the ability to cross the blood-brain barrier in preclinical models. nih.govresearchgate.netnih.gov Furthermore, it showed resistance to Aβ-induced oxidation and ameliorated cognitive impairment in a scopolamine-induced model, highlighting its potential as a multifunctional candidate for AD treatment. nih.govresearchgate.netnih.gov The ampakine class of compounds, which includes a benzamide core, has also been investigated for improving learning and memory in the context of neurodegenerative disorders. researchgate.net

For Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, the development of novel human monoamine oxidase B (hMAO-B) inhibitors is a key therapeutic strategy. nih.gov Researchers have developed innovative benzimidazole (B57391) derivatives as reversible hMAO-B inhibitors. nih.gov One compound, 16d, emerged as a potent and selective hMAO-B inhibitor with a favorable safety profile and the ability to cross the blood-brain barrier. nih.gov In an MPTP-induced mouse model of PD, this compound significantly alleviated motor impairment. nih.gov Other research has focused on sulfonyl derivatives of benzimidazole, with some molecules showing high binding affinity to MAO-B in molecular docking studies. researchgate.netiiti.ac.in Additionally, bis-sulfonamide derivatives have been shown to have neuroprotective potential against 6-hydroxydopamine (6-OHDA)-induced neuronal death in a cellular model of Parkinson's disease, with a proposed mechanism involving the activation of SIRT1. nih.gov The structural similarities of this compound to these researched compounds suggest its potential utility in similar neurodegenerative disease models.

Research in Inflammatory and Autoimmune Conditions (based on broad benzamide derivative research)

The anti-inflammatory properties of benzamide derivatives have been documented in various studies, suggesting a potential role for compounds like this compound in research related to inflammatory and autoimmune conditions. nih.govbenthamdirect.comnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netmdpi.com

Research has shown that some benzamides and nicotinamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. nih.gov Specifically, the N-substituted benzamides metoclopramide (MCA) and 3-chloroprocainamide (3-CPA) demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. nih.gov The proposed mechanism involves the inhibition of the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes. nih.govnih.gov This suggests that benzamides may possess potent anti-inflammatory properties by targeting gene transcription. nih.gov

In the pursuit of new anti-inflammatory agents with improved safety profiles, novel benzamides have been synthesized and evaluated. benthamdirect.comresearchgate.net Some of these compounds have shown promising anti-inflammatory activity with a reduced tendency to cause gastrointestinal side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). benthamdirect.com For instance, N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for gastrointestinal cancers, targeting both inflammation and tumor progression. nih.gov Other research has focused on pyrazolyl benzamide derivatives, which have shown significant anti-inflammatory activity in animal models. researchgate.net Furthermore, benzimidazole derivatives have been investigated for their anti-inflammatory effects through various mechanisms, including the inhibition of COX enzymes and other inflammatory targets. nih.govnih.govresearchgate.net The diverse mechanisms by which benzamide derivatives can exert anti-inflammatory effects underscore the potential of this compound as a candidate for investigation in this therapeutic area.

Research as Diagnostic Imaging Agents (based on related benzamide derivatives)

Radiolabeled benzamide derivatives have emerged as a promising class of molecules for diagnostic imaging, particularly in the field of oncology. koreascience.krplos.orgresearchgate.netmdpi.comnih.govnih.govsnmjournals.orgmoravek.comradiopaedia.orgnih.govyoutube.com This is largely due to their affinity for specific biological targets, allowing for the visualization of disease processes using techniques like Positron Emission Tomography (PET). koreascience.krplos.orgnih.govmoravek.comradiopaedia.orgyoutube.com

Melanin (B1238610) Affinity for Melanoma Imaging Research

A significant area of research for benzamide derivatives is in the imaging of malignant melanoma, a highly aggressive form of skin cancer. koreascience.krplos.orgresearchgate.netmdpi.comnih.govnih.govsnmjournals.org Many benzamide structures exhibit a high affinity for melanin, the pigment produced by melanocytes, which are the cells that can become cancerous in melanoma. plos.orgresearchgate.netnih.govnih.govsnmjournals.org This selective binding to melanin makes radiolabeled benzamides excellent candidates for targeting and visualizing melanoma tumors and their metastases. koreascience.krplos.orgresearchgate.netnih.govnih.govsnmjournals.org

Numerous benzamide derivatives labeled with radioisotopes have been developed and evaluated for melanoma imaging. plos.orgmdpi.comnih.gov For example, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide ([¹²³I]BZA) has been successfully used in patients to detect melanoma with high sensitivity and selectivity. nih.gov The success of these early agents has spurred the development of new analogs with improved properties. nih.gov Studies have shown that both picolinamide (B142947) and nicotinamide (B372718) derivatives, which are structurally related to benzamides, also demonstrate prolonged retention in melanotic melanoma. mdpi.com The affinity for melanin is a key property that allows these agents to accumulate in tumor cells, enabling their detection by imaging techniques. plos.orgmdpi.comnih.gov The structural features of this compound suggest that it could be a valuable scaffold for the development of novel melanin-targeting imaging agents.

Radiopharmaceutical Development and Evaluation

The development of radiopharmaceuticals involves labeling a targeting molecule, such as a benzamide derivative, with a positron-emitting isotope for use in PET imaging. koreascience.krmoravek.comradiopaedia.orgyoutube.com PET is a highly sensitive imaging modality that allows for the quantitative analysis of physiological processes in the body. moravek.comyoutube.com The choice of radioisotope is crucial and often depends on the pharmacokinetic properties of the targeting molecule. nih.gov

For melanoma imaging, benzamide derivatives have been labeled with various radioisotopes, including iodine-123, iodine-131, and fluorine-18. mdpi.comnih.gov More recently, researchers have explored the use of gallium-68 (B1239309) (⁶⁸Ga), which can be conveniently obtained from a generator, making it more accessible than cyclotron-produced isotopes. plos.orgnih.gov A ⁶⁸Ga-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, has been successfully synthesized and shown to visualize melanoma tumors in preclinical models with minimal accumulation in normal tissues. plos.orgnih.gov The evaluation of these radiopharmaceuticals involves in vitro studies to assess cellular uptake and in vivo imaging studies in animal models to determine their biodistribution and tumor-targeting capabilities. plos.orgmdpi.comnih.gov The development of new radiolabeled benzamides, potentially including analogs of this compound, continues to be an active area of research aimed at improving the diagnosis and management of melanoma. koreascience.krnih.gov

Future Perspectives and Unanswered Research Questions for N Methyl N 2 Methylamino Ethyl Benzamide

Exploration of Novel Biological Targets and Polypharmacology for Enhanced Efficacy

A primary avenue for future research lies in the comprehensive screening of N-Methyl-N-(2-methylamino-ethyl)-benzamide against a wide array of biological targets. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and enzymes. researchgate.netresearchgate.net

Potential Biological Targets: Substituted benzamides have shown affinity for a range of targets. valpo.edunih.gov For instance, compounds like Sulpiride and Amisulpride are known for their selective antagonism of dopamine (B1211576) D2/D3 receptors, which is the basis for their use as antipsychotics and antidepressants. nih.govresearchgate.net Other benzamide derivatives have demonstrated inhibitory activity against enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and acetylcholinesterase, indicating potential applications in oncology and neurodegenerative diseases. nih.govmdpi.comnih.gov A crucial first step will be to determine if this compound shares any of these activities or possesses a novel target profile.

Interactive Table: Potential Biological Targets for Benzamide Derivatives

Target Class Specific Examples Potential Therapeutic Area
G-Protein Coupled Receptors (GPCRs) Dopamine D2/D3 Receptors, Serotonin Receptors Psychiatry, Neurology
Enzymes Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE) Oncology, Glaucoma, Alzheimer's Disease
Ion Channels Voltage-gated sodium or potassium channels Neurology, Cardiology

Polypharmacology: The concept of a single drug acting on multiple targets, known as polypharmacology, is a common feature of many successful therapeutics, including some atypical antipsychotics. nih.govacs.org Future research should investigate the potential polypharmacology of this compound. A multi-target profile could lead to enhanced efficacy, particularly in complex multifactorial diseases, or it could present challenges related to off-target effects. Unraveling this profile through broad-based screening and computational modeling will be essential. acs.org

Development of Advanced Delivery Systems for Targeted Research Compound Delivery

Should this compound demonstrate promising biological activity, the development of advanced delivery systems could be pivotal in optimizing its therapeutic potential. Small molecule drugs often face challenges such as poor solubility, rapid metabolism, or nonspecific distribution. nih.gov

Nanoparticle-Based Systems: Nanocarriers represent a promising strategy to overcome these hurdles. cd-bioparticles.netcd-bioparticles.com Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve solubility, enhance circulation time, and facilitate accumulation at a target site, like a tumor, through the enhanced permeability and retention (EPR) effect. nih.gov

Stimuli-Responsive Systems: Another area of exploration is "smart" hydrogels or nanoparticles that release their cargo in response to specific physiological stimuli, such as changes in pH or temperature, which are often characteristic of diseased tissues. walshmedicalmedia.com This approach allows for more precise, on-demand drug release, potentially increasing efficacy while minimizing systemic exposure.

Interactive Table: Advanced Drug Delivery Systems for Small Molecules

Delivery System Description Potential Advantages
Liposomes Vesicles composed of a lipid bilayer. Biocompatible, can carry both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Solid colloidal particles made from natural or synthetic polymers. nih.gov Controlled release, improved stability, surface can be functionalized for targeting. nih.govcd-bioparticles.com
Dendrimers Highly branched, tree-like molecules with a well-defined structure. Precise control over size and drug loading, multivalency for targeting. walshmedicalmedia.com

Elucidation of Detailed In Vivo Pharmacodynamic Mechanisms and Long-Term Biological Effects

Following initial in vitro characterization, comprehensive in vivo studies will be necessary to understand the pharmacodynamic (PD) mechanisms—what the compound does to the body—and to assess its long-term biological effects.

Mechanism of Action in a Biological System: In vivo studies in appropriate animal models are essential to confirm that the effects observed in vitro translate to a whole organism. indianabiosciences.org These studies would aim to answer questions such as: Does the compound engage its intended target in vivo? Does this engagement lead to the desired physiological response? For example, if the compound is found to be a dopamine receptor antagonist in vitro, in vivo studies would assess its effects on dopamine-regulated behaviors. valpo.edu

Long-Term Effects and Safety: Chronic dosing studies are critical to uncover any potential long-term biological consequences, both beneficial and adverse. These investigations are vital for predicting the safety profile of a potential therapeutic agent and are a prerequisite for any consideration of clinical development.

Interdisciplinary Collaborative Approaches in this compound Research

The successful progression of a novel compound like this compound from a laboratory curiosity to a potential therapeutic tool is contingent on effective interdisciplinary collaboration. acs.orgnih.gov

The Need for a Collaborative Network: Drug discovery is a team sport, requiring the integrated expertise of medicinal chemists, biologists, pharmacologists, toxicologists, and clinicians. indianabiosciences.orgmssm.edu

Medicinal Chemists can synthesize analogs of the compound to optimize potency and properties. indianabiosciences.org

Biologists and Pharmacologists are needed to perform in vitro and in vivo studies to characterize the compound's activity and mechanism. indianabiosciences.org

Formulation Scientists can develop appropriate delivery systems to enhance its therapeutic profile. nih.gov

Clinicians provide the crucial link to understanding the unmet medical need and designing relevant clinical trials. pharmafeatures.com

Establishing strong partnerships, including those between academia and industry, can provide the necessary resources, expertise, and perspectives to navigate the complexities of drug development. acs.orgtandfonline.com

Q & A

Q. What are the optimal synthetic routes for preparing N-Methyl-N-(2-methylamino-ethyl)-benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling N-methylamine derivatives with activated benzoyl precursors. For example, reductive amination using NaCNBH₃ in chloroform with N-Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde) followed by deprotection yields the target compound . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization (methanol/water) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–3.3 ppm), and amide NH (δ 8.5–8.7 ppm, broad singlet) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the benzamide backbone .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 323.7 for related analogs) .

Q. What solvent systems and reaction conditions are critical for stabilizing this compound during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance solubility, while mild bases (DIPEA) facilitate acyl chloride couplings. Reactions are performed at 0–4°C to minimize side reactions (e.g., hydrolysis). Stability is maintained under inert atmospheres (N₂/Ar) and anhydrous conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in radical cyclization reactions?

Methodological Answer: The methylamino-ethyl group acts as a directing moiety, stabilizing radical intermediates through hyperconjugation. Control experiments with TEMPO (radical scavenger) and deuterated analogs (KIE studies) confirm radical-mediated pathways. Steric hindrance from the methyl group slows intermolecular side reactions, favoring intramolecular cyclization (e.g., dihydroisoquinoline formation) .

Parameter Effect on Reactivity
Methyl substitutionEnhances radical stability
Ethyl chain lengthOptimizes intramolecular H-atom transfer
Aromatic substituentsModulate electron density at reaction site

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like Trypanosoma brucei enzymes. Key steps:

  • Protonation states assigned at physiological pH (Schrödinger Suite).
  • Binding free energy calculated via MM-PBSA.
  • Hydrophobic pockets and hydrogen bonds (e.g., with catalytic residues) are critical for affinity .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Methodological Answer:

  • Aromatic Ring Substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability .
  • Aminoethyl Chain Optimization : Shorter chains reduce off-target interactions; methylation prevents oxidative deamination .
  • SAR Studies : Analog libraries screened against cytotoxicity panels (e.g., HepG2 cells) identify safer derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Methodological Answer: Variations arise from Boc-deprotection efficiency (HCl/dioxane vs. TFA). Troubleshooting steps:

  • Monitor reaction progress via TLC (ninhydrin staining for free amines).
  • Optimize stoichiometry (1.2 equiv acyl chloride) and reaction time (2–4 h) .

Q. Conflicting biological activity data across studies: What factors contribute?

Methodological Answer:

  • Assay Conditions : Varying pH, serum concentration, or incubation time alter results. Standardize using CLSI guidelines.
  • Compound Purity : Impurities (e.g., residual solvents) skew IC₅₀ values. Validate with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(2-methylamino-ethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(2-methylamino-ethyl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.